2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine

Dopamine D2 receptor Prolactin Antipsychotic

2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine, commonly referred to as 7-methoxychlorpromazine , is a substituted phenothiazine derivative and a well-characterized metabolite of the first-generation antipsychotic chlorpromazine. Unlike its parent drug, the addition of a methoxy group at the 7-position of the phenothiazine ring system renders this compound largely inactive in classical in vivo behavioral assays for neuroleptic activity.

Molecular Formula C18H21ClN2OS
Molecular Weight 348.9 g/mol
CAS No. 2752-11-6
Cat. No. B15345321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine
CAS2752-11-6
Molecular FormulaC18H21ClN2OS
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=CC(=C2)OC)SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C18H21ClN2OS/c1-20(2)9-4-10-21-15-11-13(19)5-7-17(15)23-18-8-6-14(22-3)12-16(18)21/h5-8,11-12H,4,9-10H2,1-3H3
InChIKeyPHFGHPHFFRTZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxychlorpromazine (CAS 2752-11-6): A Key Chlorpromazine Metabolite for Differentiating Pharmacological Activity


2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine, commonly referred to as 7-methoxychlorpromazine , is a substituted phenothiazine derivative and a well-characterized metabolite of the first-generation antipsychotic chlorpromazine. Unlike its parent drug, the addition of a methoxy group at the 7-position of the phenothiazine ring system renders this compound largely inactive in classical in vivo behavioral assays for neuroleptic activity. It serves as a critical research tool for dissecting the structure-activity relationships (SAR) of phenothiazine antipsychotics and for negative control experiments aimed at distinguishing dopamine D2 receptor-mediated effects from off-target actions.

Why 7-Methoxychlorpromazine Cannot Be Substituted by Other Chlorpromazine Metabolites


The pharmacological profile of chlorpromazine is mediated by a complex interplay of parent drug and active metabolites, most notably 7-hydroxychlorpromazine, which retains potent dopamine D2 receptor affinity and in vivo activity . 7-Methoxychlorpromazine represents a distinct metabolic branch where O-methylation at the 7-position abolishes the ability to elevate plasma prolactin, a robust surrogate marker for D2 receptor antagonism in vivo, even at doses five times higher than the active comparator . Interchanging 7-methoxychlorpromazine with other hydroxylated or sulfoxide metabolites in an experimental design without understanding this functional divergence would confound interpretation of dopaminergic versus non-dopaminergic effects.

Quantitative Differentiation of 7-Methoxychlorpromazine from Key Chlorpromazine Metabolites for Scientific Procurement


Loss of In Vivo Antipsychotic-Like Activity: Prolactin Elevation Compared to Chlorpromazine

7-Methoxychlorpromazine is devoid of the ability to block pituitary dopamine D2 receptors in vivo, a hallmark of antipsychotic efficacy. In a direct head-to-head comparison in male rats, chlorpromazine and 7-hydroxychlorpromazine produced significant elevations in plasma prolactin. In contrast, 7-methoxychlorpromazine had no effect at 5 mg/kg i.m. and remained inactive even at a 5-fold higher dose of 25 mg/kg i.m. . This functional inactivity is a defining feature for its use as a negative control.

Dopamine D2 receptor Prolactin Antipsychotic In Vivo Pharmacology

Absence of Classical CNS Depressant Effects: Rotating Rod and Sleeping Time Potentiation

In murine behavioral models assessing neuroleptic-induced motor impairment and sedation, 7-methoxychlorpromazine demonstrates a profound loss of activity. Unlike chlorpromazine, 7-methoxychlorpromazine was found to be completely inactive in the hexobarbital sleeping time potentiation test and 'markedly less active' than chlorpromazine in the rotating rod test, which measures the ability to maintain balance . This contrasts with active hydroxylated metabolites like 3-hydroxypromazine which retained activity in these assays.

Behavioral Pharmacology CNS Depression Rotating Rod Hexobarbital Sleeping Time

Retention of Non-Dopaminergic Activity: Adenylyl Cyclase Stimulation in Pituitary Cells

While 7-methoxychlorpromazine loses activity at the dopamine D2 receptor in vivo, it retains the ability to modulate certain non-dopaminergic signaling pathways. In a clonal pituitary tumor cell line (GH3/C14), 7-methoxychlorpromazine was found to mimic the stimulatory action of chlorpromazine on adenylyl cyclase activity. This contrasts with chlorpromazine-5,N-dioxide, which was ineffective, demonstrating a divergence in molecular activity between different inactive metabolites . The EC50 for chlorpromazine's stimulation was 0.5 x 10^-6 M, with significant stimulation observed as low as 10^-7 M.

Adenylyl Cyclase Prolactinoma Signal Transduction Phenothiazine

Procurement Scenarios: Optimal Research Applications for 7-Methoxychlorpromazine


Negative Control for In Vivo D2 Receptor Blockade Studies

Given its demonstrated inability to elevate plasma prolactin even at a 25 mg/kg dose , 7-methoxychlorpromazine is an ideal negative control compound. Researchers can administer it alongside chlorpromazine or 7-hydroxychlorpromazine in rodent models to confirm that observed neuroendocrine effects are specifically mediated by D2 receptor antagonism, rather than other receptor interactions common to the phenothiazine class.

Structure-Activity Relationship (SAR) Studies on Sedation and Motor Impairment

The dramatic loss of activity in the rotating rod and sleeping time potentiation tests compared to chlorpromazine makes this compound a critical SAR probe. It enables medicinal chemists to map the structural requirements for the sedative and motor-impairing side effects of phenothiazines, which are often a limiting factor in antipsychotic therapy. Using this compound can help guide the design of new derivatives with an improved therapeutic window.

Dissecting Mechanisms of Phenothiazine-Induced Hyperprolactinemia

7-Methoxychlorpromazine retains the ability to stimulate adenylyl cyclase in pituitary cells, similar to chlorpromazine, but unlike the completely inactive chlorpromazine sulfoxide . This property allows endocrine researchers to investigate the non-dopaminergic, direct pituitary actions of phenothiazines that contribute to the side effect of hyperprolactinemia, without the confounding effect of concurrent D2 receptor blockade.

Quote Request

Request a Quote for 2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.